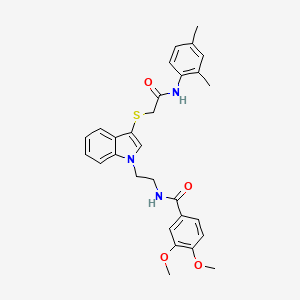

N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide

Description

This compound is a structurally complex indole-based benzamide derivative featuring a thioether-linked 2,4-dimethylphenyl group and a 3,4-dimethoxybenzamide moiety. Its design integrates pharmacophores associated with kinase inhibition, apoptosis induction, and receptor modulation, as observed in structurally related indole derivatives (e.g., anticancer 1,3,4-oxadiazole-indole hybrids) . The indole core is substituted with a thioethylacetamide chain connected to a 2,4-dimethylphenyl group, while the benzamide terminus contains methoxy groups at positions 3 and 2.

Properties

IUPAC Name |

N-[2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O4S/c1-19-9-11-23(20(2)15-19)31-28(33)18-37-27-17-32(24-8-6-5-7-22(24)27)14-13-30-29(34)21-10-12-25(35-3)26(16-21)36-4/h5-12,15-17H,13-14,18H2,1-4H3,(H,30,34)(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHBOTPRCSMBGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Indole moiety : Often associated with various pharmacological effects.

- Dimethoxybenzamide : May enhance lipophilicity and bioavailability.

- Thioether linkage : Could influence metabolic stability and interaction with biological targets.

Molecular Formula : C₁₇H₁₈N₂O₃S

Molecular Weight : 334.40 g/mol

Research indicates that compounds with similar structures often interact with multiple biological pathways. The following mechanisms have been proposed based on related compounds:

- Inhibition of Enzymatic Activity : Many thiazole and thiazolidine derivatives exhibit inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

- Modulation of Inflammatory Pathways : Compounds like this compound may affect cytokine production, particularly interleukin-1 beta (IL-1β), which is significant in inflammatory responses .

- Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds and their respective IC₅₀ values (concentration required to inhibit 50% of the target activity):

| Compound | Target | IC₅₀ (μM) | Effect |

|---|---|---|---|

| Benzylidene-thiazolidine | IL-1β | 10 | 77% inhibition |

| Thiazole derivative | AChE | 0.27 | 44.6% Aβ inhibition |

| Thiazolidin compound | GSK-3β | 22.2 | Significant inhibition |

Study 1: Anticancer Activity

In a study investigating the anticancer properties of thiazole derivatives, it was found that certain compounds induced apoptosis in cancer cell lines such as HeLa and A431 through intrinsic and extrinsic pathways. The presence of specific substituents on the phenyl ring was critical for enhancing cytotoxicity .

Study 2: Neuroprotective Effects

Another research focused on neuroprotective effects demonstrated that a related compound significantly reduced Aβ-induced toxicity in neuronal cells by modulating AChE activity. This suggests potential applications in Alzheimer's disease therapy .

Scientific Research Applications

Synthesis and Stability

The synthesis of this compound involves various organic reactions, including the formation of thioether linkages and amide bonds. The stability of the compound under different conditions is crucial for its application in biological systems.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide. Research indicates that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antioxidant Properties

Compounds containing the indole structure have been studied for their antioxidant capabilities. The presence of the 3,4-dimethoxybenzamide moiety enhances these properties, making it a candidate for formulations aimed at reducing oxidative stress in cells. Laboratory experiments have shown that these compounds can scavenge free radicals effectively .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit certain kinases that are critical in cancer progression, thus serving as a potential therapeutic agent in targeted cancer therapies .

Neuroprotective Effects

Research into neuroprotective effects has indicated that similar compounds can protect neuronal cells from damage induced by oxidative stress and inflammation. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a series of indole-based compounds structurally related to this compound. The results demonstrated a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Neuroprotection

In a preclinical trial published in Neuroscience Letters, researchers investigated the neuroprotective effects of the compound on rat models subjected to oxidative stress. The treatment group exhibited reduced markers of neuronal damage and improved cognitive function compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Activity Trends

The compound shares structural motifs with several classes of bioactive molecules:

Key Differences and Implications

- Substituent Effects: Unlike oxadiazole-based analogues , the absence of a heterocyclic ring (e.g., oxadiazole) in the target compound may reduce metabolic stability but enhance flexibility for target binding.

- Thioether vs. Thiosemicarbazide : The thioethylacetamide linkage in the target compound lacks the hydrogen-bonding capacity of thiosemicarbazides (e.g., ), which may lower affinity for metal-containing enzymes but reduce off-target toxicity.

- Pharmacokinetic Projections : The 2,4-dimethylphenyl group may enhance membrane permeability compared to chlorobenzyl substituents in , while the methoxy groups could slow hepatic clearance relative to unsubstituted benzamides.

Q & A

Basic: What synthetic strategies are commonly employed to synthesize this compound?

Answer:

The synthesis involves sequential functionalization of the indole core, thioether linkage formation, and amide coupling. Key steps include:

- Alkylation of the indole nitrogen using bromoethyl intermediates.

- Thioether formation via nucleophilic substitution between a thiol-containing intermediate and a halogenated acetamide derivative.

- Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 3,4-dimethoxybenzamide group.

Reaction progress is monitored via TLC, and purification is achieved through column chromatography (e.g., hexane/EtOAC gradients). Structural confirmation relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Advanced: How can reaction conditions be optimized to improve the yield of the thioether intermediate?

Answer:

Optimization strategies include:

- Oxidant selection : Using tert-butyl hydroperoxide (TBHP) to promote thioether formation while minimizing over-oxidation to sulfones.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.

- Temperature control : Reflux conditions (e.g., 65–80°C) balance reaction rate and side-product formation.

Post-reaction, quenching with ice-cold water precipitates the product, which is purified via recrystallization (methanol/water) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- -NMR : Identifies proton environments (e.g., indole NH at δ 10–12 ppm, methoxy groups at δ 3.8–4.0 ppm).

- -NMR : Confirms carbonyl carbons (amide C=O at δ 165–170 ppm) and aromatic systems.

- HRMS : Validates molecular weight (e.g., [M+H] for CHNOS requires m/z 544.2221).

- FT-IR : Detects key functional groups (N-H stretch ~3300 cm, C=O stretch ~1650 cm) .

Advanced: How can researchers resolve contradictory NMR data between synthetic batches?

Answer:

- Solvent standardization : Use deuterated solvents consistently (e.g., DMSO-d) to eliminate solvent-induced shifts.

- Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening.

- 2D techniques : HSQC and HMBC correlate ambiguous proton and carbon signals.

- Impurity profiling : HPLC-MS identifies by-products (e.g., unreacted starting materials) .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

- Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR) due to structural similarity to benzamide-based inhibitors.

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can derivatives be designed to enhance metabolic stability?

Answer:

- Bioisosteric replacement : Substitute labile ester groups with amides or heterocycles.

- Lipophilicity tuning : Introduce trifluoromethyl (-CF) or halogen substituents to improve membrane permeability.

- Prodrug strategies : Mask polar groups (e.g., carboxylic acids) as esters for enhanced oral bioavailability .

Basic: What purification methods effectively remove common synthetic by-products?

Answer:

- Column chromatography : Silica gel with gradient elution (hexane → EtOAc) separates unreacted indole intermediates.

- Recrystallization : Methanol/water mixtures yield high-purity crystals of the final product.

- HPLC : Reverse-phase C18 columns resolve structurally similar impurities .

Advanced: How do electronic effects of substituents influence biological activity?

Answer:

- Electron-donating groups (e.g., -OCH) : Enhance binding to hydrophobic pockets in target proteins (e.g., via π-π stacking).

- Electron-withdrawing groups (e.g., -NO) : May reduce activity by destabilizing hydrogen bonds.

- Hammett analysis : Quantifies substituent effects on reaction rates or binding affinities .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Methanol/water (7:3 v/v) : Achieves high recovery (>80%) with minimal solvent residues.

- Ethyl acetate/hexane (1:1) : Suitable for intermediates with moderate polarity.

- DMF/water (gradient) : Effective for polar derivatives prone to oiling out .

Advanced: How can researchers address low reproducibility in biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.